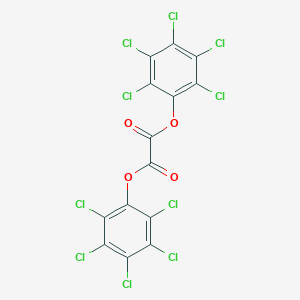

Bis(pentachlorophenyl) oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(pentachlorophenyl) oxalate, also known as this compound, is a useful research compound. Its molecular formula is C14Cl10O4 and its molecular weight is 586.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Oxalates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Chemiluminescent Reaction Mechanism

PCPO undergoes a nucleophilic attack by hydroperoxide anions (OOH⁻) derived from H₂O₂ in a rate-determining step, forming a high-energy 1,2-dioxetanedione intermediate. This intermediate rapidly decomposes to release carbon dioxide (CO₂) and transfers energy to a fluorescent activator (e.g., 9,10-diphenylanthracene, DPA), resulting in light emission .

Key steps :

-

Nucleophilic attack :

PCPO+OOH−→Intermediate∗+Cl−The intermediate (1,2-dioxetanedione) has a lifetime of 5×10−7 s .

-

Energy transfer :

Intermediate∗+DPA→DPA∗+2CO2

The excited intermediate transfers energy to the fluorophore (DPA), producing electronically excited DPA*: -

Light emission :

\text{DPA}^*\rightarrow \text{DPA}+h\nu\(\lambda_{\text{max}}=430\\text{nm})

Reaction Kinetics and Catalysis

The reaction rate is highly dependent on base catalysts and reactant concentrations:

Base catalysts like imidazole enhance the reaction by deprotonating H₂O₂ to OOH⁻ and stabilizing transition states .

Quantum Yield and Efficiency

Absolute chemiluminescence quantum yields (ϕCL) for the PCPO-H₂O₂-DPA system were determined using actinometry :

| [PCPO] : [H₂O₂] | ϕCL (%) | Conditions |

|---|---|---|

| 1:1 | 0.8 | 25°C, 0.1 M imidazole |

| 5:1 | 2.3 | 25°C, 0.1 M imidazole |

| 10:1 | 2.3 | 25°C, 0.1 M imidazole |

ϕCL becomes independent of reactant concentrations at high PCPO excess due to the saturation of reactive intermediates .

Role of Fluorophores

Fluorophores like DPA do not participate in the rate-determining step but amplify light output:

-

Concentration dependence : Light intensity increases linearly with [DPA] up to 20 μM, beyond which self-quenching occurs .

-

Emission spectrum : Matches the fluorophore’s fluorescence profile, confirming energy transfer .

Side Reactions and Byproducts

Competing pathways include hydrolysis of PCPO in aqueous media, producing pentachlorophenol and oxalic acid :

PCPO+H2O→2textPentachlorophenol+Oxalic acid

This reaction is suppressed in non-aqueous solvents (e.g., dimethyl phthalate) .

Eigenschaften

CAS-Nummer |

1173-75-7 |

|---|---|

Molekularformel |

C14Cl10O4 |

Molekulargewicht |

586.7 g/mol |

IUPAC-Name |

bis(2,3,4,5,6-pentachlorophenyl) oxalate |

InChI |

InChI=1S/C14Cl10O4/c15-1-3(17)7(21)11(8(22)4(1)18)27-13(25)14(26)28-12-9(23)5(19)2(16)6(20)10(12)24 |

InChI-Schlüssel |

OXTSSJOQCJZYLA-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |

Kanonische SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |

Key on ui other cas no. |

1173-75-7 |

Synonyme |

Oxalic acid bis(pentachlorophenyl) ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.